2-{2-[4-(3,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one
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Overview
Description
2-{2-[4-(3,5-DICHLOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]ETHYL}-1(2H)-PHTHALAZINONE is a complex organic compound that features a phthalazinone core linked to a triazole ring, which is further substituted with a dichlorophenyl and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(3,5-DICHLOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]ETHYL}-1(2H)-PHTHALAZINONE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Substitution with Dichlorophenyl and Sulfanyl Groups: The triazole ring is then functionalized with a dichlorophenyl group and a sulfanyl group through nucleophilic substitution reactions.
Linking to the Phthalazinone Core: The final step involves linking the functionalized triazole ring to the phthalazinone core via an ethyl bridge, which can be achieved through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(3,5-DICHLOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]ETHYL}-1(2H)-PHTHALAZINONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-{2-[4-(3,5-DICHLOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]ETHYL}-1(2H)-PHTHALAZINONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Biological Research: The compound can be used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{2-[4-(3,5-DICHLOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]ETHYL}-1(2H)-PHTHALAZINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the dichlorophenyl group are key structural elements that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Another triazole derivative with similar structural features.
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with a dichlorophenyl group and a thiazole ring.
Uniqueness
2-{2-[4-(3,5-DICHLOROPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL]ETHYL}-1(2H)-PHTHALAZINONE is unique due to its combination of a phthalazinone core with a functionalized triazole ring. This structural arrangement provides distinct chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C18H13Cl2N5OS |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
2-[2-[4-(3,5-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]ethyl]phthalazin-1-one |
InChI |
InChI=1S/C18H13Cl2N5OS/c19-12-7-13(20)9-14(8-12)25-16(22-23-18(25)27)5-6-24-17(26)15-4-2-1-3-11(15)10-21-24/h1-4,7-10H,5-6H2,(H,23,27) |
InChI Key |
SHGCVGIGKWITNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CCC3=NNC(=S)N3C4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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